molecular formula C32H31NO5 B13349192 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(8-(tert-butoxy)naphthalen-2-yl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(8-(tert-butoxy)naphthalen-2-yl)propanoic acid

Cat. No.: B13349192
M. Wt: 509.6 g/mol
InChI Key: OLWRBXVIULOBMV-NDEPHWFRSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(8-(tert-butoxy)naphthalen-2-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(8-(tert-butoxy)naphthalen-2-yl)propanoic acid typically involves the following steps:

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with the naphthalen-2-yl group using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The final step involves the removal of the Fmoc group using a base like piperidine, yielding the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(8-(tert-butoxy)naphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorenylmethoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(8-(tert-butoxy)naphthalen-2-yl)propanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(8-(tert-butoxy)naphthalen-2-yl)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(8-(tert-butoxy)naphthalen-2-yl)propanoic acid is unique due to the presence of the tert-butoxy and naphthalen-2-yl groups, which provide steric hindrance and influence the compound’s reactivity and stability.

Properties

Molecular Formula

C32H31NO5

Molecular Weight

509.6 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[8-[(2-methylpropan-2-yl)oxy]naphthalen-2-yl]propanoic acid

InChI

InChI=1S/C32H31NO5/c1-32(2,3)38-29-14-8-9-21-16-15-20(17-26(21)29)18-28(30(34)35)33-31(36)37-19-27-24-12-6-4-10-22(24)23-11-5-7-13-25(23)27/h4-17,27-28H,18-19H2,1-3H3,(H,33,36)(H,34,35)/t28-/m0/s1

InChI Key

OLWRBXVIULOBMV-NDEPHWFRSA-N

Isomeric SMILES

CC(C)(C)OC1=CC=CC2=C1C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C)(C)OC1=CC=CC2=C1C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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